molecular formula C17H22N4O3S B3000645 N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251703-30-6

N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B3000645
CAS No.: 1251703-30-6
M. Wt: 362.45
InChI Key: FFCQWIZQVVLDBL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a heterocyclic compound featuring a fused pyridazino[4,5-b][1,4]thiazin core with 3,5-dioxo functional groups. The structure includes a cyclopropyl substituent at position 4 of the thiazin ring and an N-cyclohexyl acetamide side chain. While direct data on its synthesis or bioactivity is unavailable in the provided evidence, structural analogs suggest possible applications in enzyme inhibition or receptor modulation (e.g., TRPA1 or kinase targets) .

Properties

IUPAC Name

N-cyclohexyl-2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c22-14(19-11-4-2-1-3-5-11)9-20-17(24)16-13(8-18-20)25-10-15(23)21(16)12-6-7-12/h8,11-12H,1-7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCQWIZQVVLDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazino[4,5-b][1,4]thiazin core, followed by the introduction of cyclopropyl and cyclohexyl groups. Common reagents used in these reactions include cyclohexylamine, cyclopropyl ketone, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for catalysis. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering protein conformation. Detailed studies using techniques like X-ray crystallography and molecular docking are essential for understanding these interactions at the molecular level.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide (CAS 1286725-37-8)

  • Core Structure: Shares the pyridazino[4,5-b][1,4]thiazin-3,5-dione backbone but differs in substituents.
  • Substituents :
    • Position 4 : Methyl group (vs. cyclopropyl in the target compound).
    • Acetamide Side Chain : N-(2,4-dimethoxyphenyl) (vs. N-cyclohexyl).
  • Physicochemical Properties : Molecular weight = 390.4 g/mol (data for the target compound is unavailable). The dimethoxyphenyl group may enhance solubility compared to the cyclohexyl moiety in the target compound .

3H,4H,5H,6H,7H-Pyrimido[4,5-b][1,4]oxazine-4,6-dione Derivatives

  • Core Structure : Pyrimido[4,5-b][1,4]oxazine (oxygen instead of sulfur in the thiazin ring).
  • The target compound’s sulfur atom may alter electronic properties, affecting receptor binding .
  • Substituents : Patent data emphasizes varied substituents for optimizing potency, suggesting that the cyclopropyl and cyclohexyl groups in the target compound could be tailored for similar optimization .

Heterocyclic Systems with Overlapping Pharmacological Potential

1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione

  • Core Structure : Pyrimido[4,5-b][1,4]diazepine with a diazepine ring instead of thiazin.
  • Bioactivity : Studied for antitumor, HIV-1 reverse transcriptase, and kinase inhibition. The target compound’s thiazin core may offer distinct hydrogen-bonding interactions for similar applications .
  • Synthesis : LiAlH4-mediated reduction steps are common in such heterocycles, suggesting shared synthetic routes for the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Pyridazino/Thiazin Derivatives

Compound Name Core Structure Position 4 Substituent Acetamide Substituent Molecular Weight (g/mol) Potential Applications
N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-...thiazin-6-yl}acetamide (Target) Pyridazino[4,5-b][1,4]thiazin Cyclopropyl N-cyclohexyl Not available Enzyme inhibition (inferred)
N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-...thiazin-6-yl}acetamide Pyridazino[4,5-b][1,4]thiazin Methyl N-(2,4-dimethoxyphenyl) 390.4 Not reported
3H,4H,5H,6H,7H-Pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives Pyrimido[4,5-b][1,4]oxazine Variable Variable Variable TRPA1 inhibition
1-Ethoxymethyl-5-methyl-9-phenyl-...diazepine-2,4(3H,5H)-dione Pyrimido[4,5-b][1,4]diazepine Phenyl Ethoxymethyl Not available Antitumor, HIV-1 inhibition

Key Research Findings and Implications

  • Structural Flexibility: The pyridazino[4,5-b][1,4]thiazin core allows modular substitution, as seen in the methyl (CAS 1286725-37-8) and cyclopropyl variants. Bulkier substituents may enhance target selectivity .
  • Biological Potential: TRPA1 and kinase inhibition activities in related compounds suggest the target compound could be optimized for similar pathways, though experimental validation is needed .
  • Synthetic Feasibility : Shared reagents (e.g., LiAlH4) and strategies with pyrimido-diazepine systems indicate plausible synthetic routes for the target compound .

Biological Activity

N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide (CAS No. 1251703-30-6) is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S. The structure includes a cyclohexyl group and a pyridazino-thiazine moiety that contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with neuropeptide Y (NPY) receptors. Specifically, antagonism of the Y5 receptor has been identified as a potential therapeutic target for obesity treatment by reducing food intake stimulation mediated by NPY .

Antagonistic Effects on Neuropeptide Y Receptors

Studies have shown that derivatives of similar structures can effectively block the Y5 receptor with high potency. For instance:

CompoundReceptor TargetPotency (K(i))Reference
N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl)cyclohexyl)carboxamideY53 nM

This indicates that modifications in the chemical structure can lead to enhanced receptor interaction and selectivity.

Case Studies

  • Obesity Treatment : A study focusing on Y5 antagonists highlighted the potential for these compounds to reduce obesity-related parameters in rodent models. The results indicated a significant decrease in caloric intake and subsequent weight loss over a defined treatment period .
  • Neuropharmacology : Another investigation into neuropeptide interactions revealed that antagonists could alter neurochemical pathways associated with appetite regulation. This suggests that N-cyclohexyl derivatives may similarly influence these pathways.

Q & A

Q. Table 1: Example Reaction Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–12090+35%
Solvent (DMF/H₂O)1:1 to 3:12:1+22%
Catalyst (mol%)1–53+18%

Basic Question: How is the molecular structure of this compound validated?

Methodological Answer:
Structural elucidation relies on advanced analytical techniques:

  • X-ray diffraction (XRD): Resolves bond lengths, angles, and stereochemistry of the pyridazino-thiazine core, as demonstrated for similar thiadiazole-triazine hybrids .
  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituents (e.g., cyclohexyl, cyclopropyl) and confirm regiochemistry. For example, aromatic protons in the pyridazine ring appear as distinct doublets (δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .

Advanced Question: How can computational modeling predict reactivity of the pyridazino-thiazine core?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as nucleophilic attacks on the 3,5-dioxo moiety. Transition state analysis identifies energy barriers, while Fukui indices predict electrophilic/nucleophilic sites. For instance, ICReDD’s integrated approach combines computational path searches with experimental validation to accelerate reaction discovery .

Example Workflow:

Geometry Optimization: Minimize energy of reactants and intermediates.

Transition State Search: Use Nudged Elastic Band (NEB) method.

Kinetic Analysis: Calculate activation energies (ΔG‡) for competing pathways.

Advanced Question: How to resolve contradictions in bioactivity data (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:
Contradictions arise from assay variability (e.g., bacterial strains, antioxidant mechanisms). Mitigation strategies include:

  • Dose-Response Curves: Establish EC₅₀ values across multiple assays (e.g., DPPH for antioxidants, MIC for antimicrobials) .
  • Statistical Validation: Use ANOVA to assess significance of bioactivity differences. For example, ’s benzothiazin-2-yl acetamides showed variable antioxidant efficacy (IC₅₀: 12–45 μM) depending on substituent electronegativity.
  • Mechanistic Studies: Probe ROS scavenging (via fluorescence assays) or enzyme inhibition (e.g., β-ketoacyl-ACP synthase for antimicrobial activity) .

Advanced Question: What methodologies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Test combinations of PEG-400, DMSO, and cyclodextrins. For example, cyclodextrin inclusion complexes improve aqueous solubility of hydrophobic pyridazino-thiazines by 10–20× .
  • pH-Solubility Profiling: Use Henderson-Hasselbalch equations to predict ionization states.
  • Accelerated Stability Studies: Conduct stress testing (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Q. Table 2: Solubility Enhancement Strategies

MethodSolubility IncreaseStability Impact
Cyclodextrin Complex15×No degradation
NanoemulsionModerate
Salt FormationpH-dependent

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., cyclopropyl → fluorophenyl) to probe steric/electronic effects.
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity. For example, ’s SAR revealed that electron-withdrawing groups on the benzyl ring enhance antioxidant activity by 40% .
  • Molecular Docking: Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.
  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (based on analogs in ).
  • Waste Disposal: Follow EPA guidelines for halogenated acetamides (e.g., incineration at >1000°C) .

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